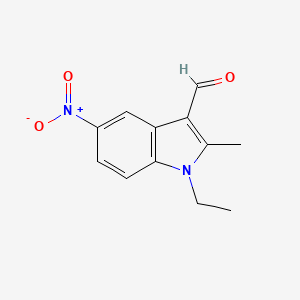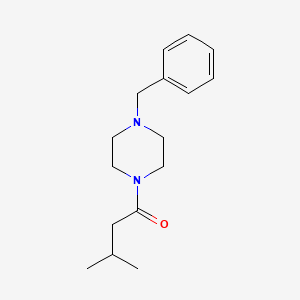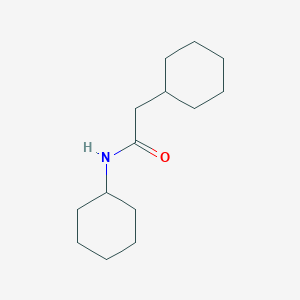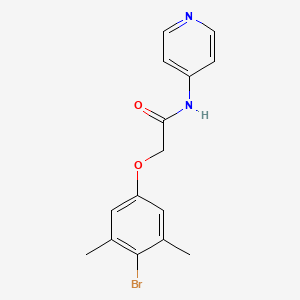
2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide, also known as BDP-1, is a chemical compound that has gained significant interest in scientific research due to its potential as a therapeutic agent. BDP-1 belongs to the class of pyridine-containing compounds and has been found to possess anti-inflammatory, anti-cancer, and anti-angiogenic properties.
Mecanismo De Acción
The mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide is not fully understood. However, it has been proposed that 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune responses. 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide has also been found to inhibit the activity of STAT3, a transcription factor that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide has been found to have several biochemical and physiological effects. In vitro studies have shown that 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide has anti-angiogenic effects by inhibiting the formation of new blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide in lab experiments include its ability to inhibit the production of pro-inflammatory cytokines and its anti-cancer and anti-angiogenic properties. However, the limitations of using 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research of 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide. One potential direction is to investigate the use of 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide in combination with other anti-inflammatory or anti-cancer agents to enhance its therapeutic effects. Another direction is to investigate the potential of 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide as a treatment for other diseases such as autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide and its potential toxicity at high concentrations.
Métodos De Síntesis
The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide involves the reaction of 4-bromo-3,5-dimethylphenol with pyridine-4-carboxylic acid, followed by the addition of acetic anhydride. The resulting product is then purified using column chromatography to obtain 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide in a pure form.
Aplicaciones Científicas De Investigación
2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide has been extensively studied for its potential use in the treatment of various diseases. In vitro studies have shown that 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Propiedades
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-pyridin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-10-7-13(8-11(2)15(10)16)20-9-14(19)18-12-3-5-17-6-4-12/h3-8H,9H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBZTYUIHARCEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

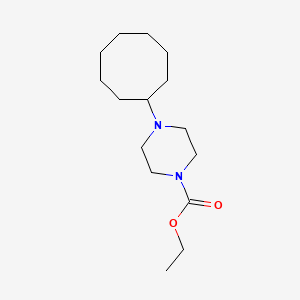
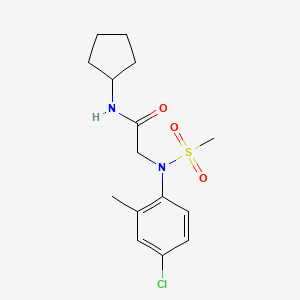
![4-chlorobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5783493.png)
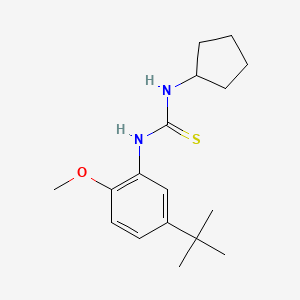
![2-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5783511.png)
![N'-(2-ethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylimidoformamide](/img/structure/B5783519.png)
![2-(4-ethoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5783522.png)
![N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B5783527.png)
![3-(4-nitrophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B5783535.png)
![3-[(4-fluorophenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5783546.png)
